2H-1,3-Benzoxazine-2,4(3H)-dione, 6-bromo-2-thio-
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Overview
Description
2H-1,3-Benzoxazine-2,4(3H)-dione, 6-bromo-2-thio- is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis. The presence of bromine and sulfur atoms in the compound suggests potential unique reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione, 6-bromo-2-thio- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2-aminophenol derivatives: This involves the reaction of 2-aminophenol with carbonyl compounds in the presence of brominating agents and sulfur sources.
Bromination and thiolation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalytic processes: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine-2,4(3H)-dione, 6-bromo-2-thio- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the bromine or sulfur positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzoxazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine-2,4(3H)-dione, 6-bromo-2-thio- would depend on its specific application. Generally, it may interact with molecular targets through:
Covalent bonding: With nucleophilic sites in biological molecules.
Non-covalent interactions: Such as hydrogen bonding or van der Waals forces.
Pathways involved: Could include inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4(3H)-dione: Without bromine and sulfur substitutions.
6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione: Lacking the sulfur atom.
2-Thio-2H-1,3-benzoxazine-2,4(3H)-dione: Lacking the bromine atom.
Uniqueness
The presence of both bromine and sulfur atoms in 2H-1,3-Benzoxazine-2,4(3H)-dione, 6-bromo-2-thio- imparts unique reactivity and potential applications that are not observed in its analogs. This makes it a valuable compound for further research and development.
Properties
CAS No. |
23611-66-7 |
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Molecular Formula |
C8H4BrNO2S |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
6-bromo-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(11)10-8(13)12-6/h1-3H,(H,10,11,13) |
InChI Key |
QQLGDOYCSLMRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=S)O2 |
Origin of Product |
United States |
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